4-Amino-2,3-difluoro-5-nitrobenzoic acid is an organic compound with the molecular formula CHFNO and a molecular weight of approximately 218.11 g/mol. This compound is recognized for its role as an intermediate in the synthesis of binimetinib, a pharmaceutical agent used in cancer treatment, indicating its potential relevance in oncology research and drug development .
The synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid generally involves a nucleophilic substitution reaction. A common method includes the reaction of 2,3,4-trifluoro-5-nitrobenzoic acid with concentrated ammonium hydroxide (28%) to yield the desired product. This reaction can be optimized for higher yields and purity through adjustments in temperature and reaction time .
Key Steps:
Industrial methods may scale these reactions while ensuring efficiency and cost-effectiveness .
4-Amino-2,3-difluoro-5-nitrobenzoic acid can undergo various chemical reactions due to its functional groups:
Common reagents involved include concentrated ammonium hydroxide, hydrogen gas, and various catalysts tailored for specific reactions .
As an intermediate in the synthesis of binimetinib, 4-Amino-2,3-difluoro-5-nitrobenzoic acid contributes to the antineoplastic effects of the final compound. Its mechanism involves:
Physical Properties:
Chemical Properties:
Relevant Data:
4-Amino-2,3-difluoro-5-nitrobenzoic acid has a broad range of applications across various fields:
The synthesis of 4-amino-2,3-difluoro-5-nitrobenzoic acid (CAS 284030-57-5; MW: 218.11 g/mol) typically follows sequential halogenation, nitration, and amination reactions starting from benzoic acid scaffolds [1] [4]. A critical precursor, 2,4-difluoro-5-nitrobenzoic acid (CAS 153775-33-8), is synthesized via electrophilic aromatic nitration under cryogenic conditions. As reported, dissolving 2,4-difluorobenzoic acid in concentrated sulfuric acid at 0°C, followed by slow addition of fuming nitric acid, achieves 98% yield after 16.5 hours at 20°C [10]. This optimized protocol minimizes byproduct formation through precise temperature control.
The final amination step introduces the amino group at position 4 via catalytic hydrogenation or ammonolysis. Industrial suppliers like BLD Pharmatech specify a 95% purity product, indicating stringent purification via recrystallization or chromatography post-amination [9]. Key challenges include suppressing dehalogenation during nitration and preventing over-reduction during amination.
Regioselectivity in this compound is governed by ortho/para-directing effects of the carboxylic acid group and meta-direction of the nitro group. Computational chemistry data (PubChem CID 16244088) confirms the substitution pattern: fluorine atoms at positions 2/3, nitro at position 5, and amino at position 4 [1] [2]. Achieving this specificity requires:
Table 1: Regioselective Control Parameters
Reaction | Conditions | Regiochemical Outcome |
---|---|---|
Fluorination | Electrophilic (F₂/catalyst) | 2,3-Difluoro substitution |
Nitration | HNO₃/H₂SO₄ at 0°C | 5-Nitro orientation |
Amination | NH₃/Pd-C | 4-Amino placement |
Amino group installation employs catalytic hydrogenation (Pd/C or Raney Ni) or Buchwald-Hartwig amination. The carboxyl group necessitates protection—typically as methyl esters—to prevent side reactions during amination [1]. Post-reaction hydrolysis restores the carboxylic acid functionality.
Protection strategies include:
The amino group’s electron-donating nature (quantified by NH₂ group’s +R effect) enhances the compound’s solubility (predicted solubility: 1.35 mg/mL) and pharmacological potential, though it is not BBB-permeant [1].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5